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molecular formula C6HCl2FN2 B1333546 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile CAS No. 82671-02-1

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

Cat. No. B1333546
M. Wt: 190.99 g/mol
InChI Key: DEDKKOOGYIMMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06197964B1

Procedure details

240 g of 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt (cf. Example 8) were initially introduced into 2,400 g of phosphorus oxychloride. 15.8 g of triethylamine and subsequently 648 g of phosphorus trichloride were then added while heeding the evolution of heat. The mixture was heated to the reflux temperature (74° C., evolution of hydrogen chloride) and 312 g of chlorine were then passed in over a period of 2 hours, the reflux temperature slowly rising to 106° C. and a vigorous evolution of hydrogen chloride being observed. To bring the reaction to completion, after the chlorine had been passed in, the mixture was heated under reflux for a further 8 hours. Thereafter, 2794 g of phosphorus oxychloride (comprising excess phosphorus trichloride) were distilled off at a bottom temperature of about 70° C., the pressure slowly being reduced down to 120 mbar. The mixture was allowed to cool and the residue was taken up in methylene chloride. The suspension formed was added slowly to water, while heeding the evolution of heat, during which the temperature rose up to 40° C. (reflux of methylene chloride). The mixture was then subsequently stirred at 40° C. for 1 hour and allowed to cool, the organic phase was separated off and the aqueous phase was extracted with fresh methylene chloride. The combined methylene chloride phases were dried and evaporated on a rotary evaporator. The residue which remained was dried in vacuo at 60° C. 232.5 g of 2,6-dichloro-5-fluoronicotinonitrile (purity 94.7%, yield 85% of theory) were obtained as a brown-yellow solid.
Quantity
648 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
solvent
Reaction Step One
Name
3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
312 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Na].[C:2]([C:4]1[CH:9]=[C:8]([F:10])[C:7](=O)[NH:6][C:5]=1O)#[N:3].P(Cl)(Cl)(Cl)=O.P(Cl)(Cl)Cl.[ClH:22].[Cl:23]Cl>C(Cl)Cl.O.C(N(CC)CC)C>[Cl:22][C:5]1[N:6]=[C:7]([Cl:23])[C:8]([F:10])=[CH:9][C:4]=1[C:2]#[N:3] |f:0.1,^1:0|

Inputs

Step One
Name
Quantity
648 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
15.8 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt
Quantity
240 g
Type
reactant
Smiles
[Na].C(#N)C1=C(NC(C(=C1)F)=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
312 g
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was then subsequently stirred at 40° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heat
CUSTOM
Type
CUSTOM
Details
were then passed in over a period of 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
slowly rising to 106° C.
CUSTOM
Type
CUSTOM
Details
the reaction to completion
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 8 hours
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
Thereafter, 2794 g of phosphorus oxychloride (comprising excess phosphorus trichloride) were distilled off at a bottom temperature of about 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The suspension formed
TEMPERATURE
Type
TEMPERATURE
Details
of heat, during which the temperature
CUSTOM
Type
CUSTOM
Details
rose up to 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with fresh methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined methylene chloride phases were dried
CUSTOM
Type
CUSTOM
Details
evaporated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue which remained was dried in vacuo at 60° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C#N)C=C(C(=N1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 232.5 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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